molecular formula C8H3ClF3NS2 B15332562 2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole

2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole

Cat. No.: B15332562
M. Wt: 269.7 g/mol
InChI Key: BTXMAHOUONZLRR-UHFFFAOYSA-N
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Description

2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic organic compound that contains a benzothiazole ring with a chloro and trifluoromethylthio group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with trifluoromethylthiolating agents under specific conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiolate salts or trifluoromethylthiolating reagents in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced derivatives.

Scientific Research Applications

2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of both the chloro and trifluoromethylthio groups on the benzothiazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H3ClF3NS2

Molecular Weight

269.7 g/mol

IUPAC Name

2-chloro-4-(trifluoromethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3ClF3NS2/c9-7-13-6-4(14-7)2-1-3-5(6)15-8(10,11)12/h1-3H

InChI Key

BTXMAHOUONZLRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)N=C(S2)Cl

Origin of Product

United States

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